Product packaging for Eglumetad monohydrate(Cat. No.:CAS No. 209216-09-1)

Eglumetad monohydrate

Cat. No.: B1212282
CAS No.: 209216-09-1
M. Wt: 203.19 g/mol
InChI Key: XJPQOSJARVVBIU-PLFKSMQJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Glutamatergic Neurotransmission in the Central Nervous System

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in a vast array of physiological processes. frontiersin.orgfrontiersin.orgphysio-pedia.com It is the most abundant neurotransmitter in the brain, with nearly 40% of all neurons classified as glutamatergic and over 90% of neurons possessing glutamate receptors. frontiersin.org This widespread presence underscores its fundamental involvement in synaptic plasticity, learning, memory, and neuronal development. frontiersin.orgfrontiersin.orgmdpi.com

The process of glutamatergic neurotransmission involves the release of glutamate from presynaptic neurons into the synaptic cleft. frontiersin.org This release is triggered by the influx of calcium ions. physio-pedia.com Once in the synaptic cleft, glutamate binds to and activates specific receptors on both presynaptic and postsynaptic neurons. rndsystems.com The concentration of glutamate in the extracellular space is tightly controlled by uptake mechanisms, primarily involving astrocytes, to prevent excitotoxicity—a damaging process of excessive neuronal stimulation that can lead to cell death. frontiersin.orgnih.gov

Glutamate receptors are broadly categorized into two main superfamilies: ionotropic and metabotropic. frontiersin.orgrndsystems.com Ionotropic glutamate receptors (iGluRs), which include NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission. frontiersin.orgrndsystems.com In contrast, metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through slower, second messenger-mediated signaling pathways. frontiersin.orgrndsystems.comabcam.cn

Classification and Functional Significance of Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are a family of GPCRs that fine-tune excitatory and inhibitory neurotransmission throughout the CNS. guidetopharmacology.org To date, eight distinct mGluR subtypes have been identified and are categorized into three groups based on their sequence homology, pharmacological properties, and signal transduction mechanisms. abcam.cnguidetopharmacology.orghellobio.com

Group I mGluRs include mGluR1 and mGluR5. frontiersin.orgabcam.cn These receptors are typically located postsynaptically and are coupled to Gαq proteins. rndsystems.comabcam.cn Their activation stimulates phospholipase C, leading to an increase in intracellular calcium levels and the activation of protein kinase C. frontiersin.orgabcam.cn Functionally, Group I mGluRs generally increase neuronal excitability. abcam.cnguidetopharmacology.org

Group II mGluRs consist of mGluR2 and mGluR3. frontiersin.orgabcam.cn These receptors are primarily found on presynaptic terminals or preterminal axons. rndsystems.com They are negatively coupled to adenylyl cyclase through Gi/Go proteins, and their activation leads to an inhibition of neurotransmitter release, including glutamate. abcam.cnfrontiersin.org

Group III mGluRs comprise mGluR4, mGluR6, mGluR7, and mGluR8. frontiersin.orgabcam.cn Similar to Group II, these receptors are also negatively coupled to adenylyl cyclase and are typically located presynaptically, where they act to suppress neuronal excitability. rndsystems.comabcam.cnguidetopharmacology.org

This classification provides a framework for understanding the diverse modulatory roles of mGluRs in the CNS. guidetopharmacology.org

Rationale for Targeting Group II mGluRs (mGluR2/3) in Neuropsychiatric Research

The strategic location and function of Group II metabotropic glutamate receptors (mGluR2 and mGluR3) make them compelling targets for therapeutic intervention in a range of neuropsychiatric disorders. These receptors are widely expressed in brain regions implicated in such conditions, including the thalamus, amygdala, hippocampus, and striatum. ttuhsc.edu By acting as autoreceptors on glutamatergic neurons and heteroreceptors on other neurons, they provide a negative feedback mechanism that can dampen excessive neurotransmitter release. frontiersin.orgbohrium.com

Activation of mGluR2/3 has been shown to reduce glutamatergic transmission, a mechanism that is of significant interest for conditions thought to involve glutamate hyperactivity. nih.gov This modulatory role offers a more subtle approach to regulating glutamate signaling compared to the direct blockade of ionotropic glutamate receptors, which has been associated with significant side effects. frontiersin.orgbohrium.com

Preclinical research has demonstrated that activating Group II mGluRs can produce anxiolytic-like effects in animal models. bohrium.com Furthermore, these receptors have been investigated for their potential role in treating schizophrenia, drug addiction, and pain. frontiersin.orgttuhsc.edubohrium.com The ability of mGluR2/3 agonists to modulate neurotransmission in key brain circuits associated with these disorders provides a strong rationale for their continued investigation in neuropsychiatric research. ttuhsc.edunih.gov

Historical Context of Eglumetad Monohydrate Research within mGluR2/3 Agonist Development

Eglumetad, also known by its code name LY354740, was developed by Eli Lilly and Company as part of a research program focused on creating selective agonists for Group II metabotropic glutamate receptors. evitachem.commedkoo.com The development of Eglumetad was a significant step in the exploration of mGluR2/3 as therapeutic targets. It emerged from the need for novel treatments for anxiety and other neuropsychiatric disorders that could offer efficacy with a potentially better side-effect profile than existing medications. evitachem.com

Eglumetad is a glutamate derivative designed to selectively activate mGluR2 and mGluR3. evitachem.comwikipedia.org Its synthesis was part of a broader effort to develop potent and selective ligands for mGluRs to better understand their physiological roles and therapeutic potential. frontiersin.org

Early preclinical studies with Eglumetad showed promise. In animal models, it demonstrated anxiolytic effects comparable to diazepam but without the associated sedation and memory impairment. wikipedia.org It was also found to be effective in animal models of nicotine (B1678760) and morphine withdrawal, suggesting a potential role in treating drug addiction. wikipedia.orgwikidoc.org Furthermore, research indicated that Eglumetad and related compounds possess neuroprotective properties. wikipedia.orgwikidoc.org

These initial findings spurred further investigation into Eglumetad and other mGluR2/3 agonists. However, the development of Eglumetad itself faced challenges, including poor oral bioavailability. This led to the development of a prodrug, talaglumetad (B1243389) (LY544344), to improve its absorption. wikipedia.orgncats.io Despite these efforts, the clinical development of these specific compounds has seen setbacks. wikipedia.org Nevertheless, the research on Eglumetad and its analogs has been instrumental in advancing the understanding of Group II mGluR pharmacology and its potential applications in neuropsychiatry. frontiersin.orgwikipedia.org This work paved the way for the development of other mGluR2/3 agonists, such as pomaglumetad (LY404039), and their investigation in clinical trials for conditions like schizophrenia. nih.govwikipedia.orgresearchgate.net

Interactive Data Table: Properties of this compound

Property Value
IUPAC Name (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrate evitachem.com
Synonyms LY354740, Eglumegad medkoo.comwikipedia.org
Molecular Formula C8H13NO5 evitachem.com
Molecular Weight 203.19 g/mol evitachem.com
CAS Number 209216-09-1 evitachem.com
Appearance White crystalline solid evitachem.com
Solubility Moderately soluble in water evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO5 B1212282 Eglumetad monohydrate CAS No. 209216-09-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

209216-09-1

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrate

InChI

InChI=1S/C8H11NO4.H2O/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H2/t3-,4-,5-,8-;/m0./s1

InChI Key

XJPQOSJARVVBIU-PLFKSMQJSA-N

SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N.O

Isomeric SMILES

C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N.O

Canonical SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N.O

Synonyms

(+)-(1S,2S,5R,6S)-2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
eglumetad
LY 314582
LY 354740
LY 366563
LY-314582
LY-354740
LY-366563
LY314582
LY354740
LY366563

Origin of Product

United States

Molecular Pharmacology of Eglumetad Monohydrate

Eglumetad Monohydrate as a Group II Metabotropic Glutamate (B1630785) Receptor Agonist

This compound functions as a potent and selective agonist for the Group II metabotropic glutamate receptors (mGluRs). wikipedia.orgevitachem.com This group of receptors, which includes mGluR2 and mGluR3, plays a crucial role in modulating glutamatergic neurotransmission. nih.gov

Agonist Activity at mGluR2 and mGluR3 Subtypes

Eglumetad demonstrates agonist activity at both mGluR2 and mGluR3 subtypes. medkoo.com Research has shown that it binds with high affinity to these receptors, initiating a cascade of intracellular events. The binding affinities (Ki) for human cloned mGluR2 and mGluR3 are reported to be 24 nM and 16 nM, respectively. In another study, the Ki values were found to be 99.0 nM for mGluR2 and 94.0 nM for mGluR3. ncats.io A close structural relative, pomaglumetad, shows Ki values of 149 ± 11 nM for mGluR2 and 92 ± 14 nM for mGluR3. wikipedia.org This potent agonist action at both mGluR2 and mGluR3 is central to the pharmacological effects of eglumetad. medkoo.com

Receptor Selectivity Profile

A key characteristic of this compound is its high selectivity for Group II mGluRs. wikipedia.org

Eglumetad shows a high degree of specificity for Group II mGluRs over other groups of metabotropic glutamate receptors. For instance, its affinity for Group I and Group III mGluRs is significantly lower. wikipedia.org This selectivity is crucial as different mGluR groups can trigger distinct and sometimes opposing physiological responses. wikipedia.org

Studies have consistently demonstrated that eglumetad does not have a significant affinity for the major ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. wikipedia.org This is a critical distinction, as the overactivation of these ionotropic receptors is associated with excitotoxicity. wikipedia.org Eglumetad and related drugs may even offer neuroprotective effects by synergizing with NMDA receptor antagonists. wikipedia.org

Eglumetad's selectivity extends to other major neurotransmitter receptor systems. Research indicates a lack of significant interaction with a wide range of biogenic amine receptors. wikipedia.org Specifically, studies have shown that eglumetad does not inhibit dopamine (B1211576) D2 receptor binding at concentrations up to 10 µM. ncats.io While the interaction with 5HT2A agonist hallucinogens has been noted, where eglumetad reduces their effects, this is thought to be mediated through its primary action on mGluR2/3. wikipedia.org There is no evidence of direct, significant binding to serotonin, adrenergic, benzodiazepine/GABAergic, histaminergic, or muscarinic receptors. wikipedia.orgncats.io This clean receptor profile is advantageous, as it suggests a lower likelihood of side effects commonly associated with drugs that interact with these other receptor systems. evitachem.com

Interactive Table: Receptor Binding Profile of Eglumetad and Related Compounds

Receptor Subtype Compound Binding Affinity (Ki) Activity
mGluR2 Eglumetad 24 nM / 99.0 nM ncats.io Agonist medkoo.com
mGluR3 Eglumetad 16 nM / 94.0 nM ncats.io Agonist medkoo.com
mGluR2 Pomaglumetad 149 ± 11 nM wikipedia.org Agonist wikipedia.org
mGluR3 Pomaglumetad 92 ± 14 nM wikipedia.org Agonist wikipedia.org
Dopamine D2 Eglumetad > 10 µM ncats.io No significant inhibition ncats.io
Lack of Affinity for Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate)

Intracellular Signaling Cascades Mediated by this compound

The activation of Group II mGluRs by this compound initiates specific intracellular signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.org This reduction in cAMP has been observed in human adrenocortical cells, where eglumetad down-regulated both cAMP and steroidogenesis. wikipedia.org

Furthermore, the activation of mGluR2/3 can modulate the activity of other signaling molecules. For instance, the mGluR2/3 agonist LY379268 has been shown to increase the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov This suggests that the signaling cascade initiated by Group II mGluR agonists like eglumetad may involve the MAPK/ERK pathway. The activation of these receptors can also influence the trafficking of other receptors, such as AMPA receptors, through these signaling pathways. nih.gov

Gi/Go Protein Coupling and Cyclic AMP Modulation

Eglumetad, as an agonist for group II mGluRs (mGluR2/3), initiates its cellular effects through the activation of inhibitory G-proteins, specifically those of the Gi/Go family. patsnap.comsemanticscholar.org This coupling is a hallmark of group II and III mGluRs. semanticscholar.orgnih.gov The activation of Gi/Go proteins by eglumetad leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgpatsnap.comresearchgate.net Consequently, the intracellular levels of cAMP are reduced. wikipedia.org This modulation of the cAMP pathway is a primary mechanism through which eglumetad exerts its effects on neuronal excitability. patsnap.comresearchgate.net

The inhibitory action on adenylyl cyclase has been demonstrated in various experimental systems, including adult rat brain cerebrocortical slices where group II mGluR agonists inhibit forskolin-stimulated adenylyl cyclase activity. nih.gov Studies have shown that chronic administration of eglumetad can lead to a significant decrease in intracellular cAMP and subsequent steroidogenesis in human adrenocortical cells. wikipedia.org This highlights the direct link between Gi/Go protein coupling and the modulation of the cAMP signaling cascade. The efficiency of this coupling can vary, with group II mGluRs showing rapid signaling kinetics when coupled to Gi/o proteins. biorxiv.org

Regulation of Downstream Molecular Pathways and Protein Expression

The activation of mGluR2/3 by eglumetad and the subsequent reduction in cAMP levels trigger a cascade of downstream molecular events. One of the key pathways affected is the protein kinase A (PKA) signaling pathway, which is inhibited due to the decrease in cAMP. researchgate.net This inhibition can influence the phosphorylation state and activity of numerous proteins, thereby altering neuronal function. researchgate.net

Beyond the cAMP/PKA pathway, Gi/o-mediated signaling by group II mGluRs can also involve the activation of other important kinase pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. nih.gov The activation of these pathways adds another layer of complexity to the signaling initiated by eglumetad.

Furthermore, the activation of mGluR2/3 by agonists like eglumetad can regulate gene expression. For instance, the immediate early gene c-fos, often used as a marker of neuronal activity, has been shown to be affected by eglumetad administration. researchgate.net Systemic delivery of eglumetad has been observed to reduce c-fos expression in limbic brain regions, suggesting a depression of neuronal activity in these areas. researchgate.netresearchgate.net Conversely, the mGluR2/3 agonist has been found to suppress the stress-induced increase in brain-derived neurotrophic factor (BDNF) mRNA expression in the prefrontal cortex of rats. medkoo.com These findings demonstrate that eglumetad can have significant effects on the expression of proteins crucial for neuronal plasticity and function.

Orthosteric and Allosteric Binding Site Interactions

Metabotropic glutamate receptors, including mGluR2 and mGluR3, are class C G-protein-coupled receptors (GPCRs) characterized by a large extracellular domain and an obligate dimeric structure. elifesciences.orgbiorxiv.org Their activation involves complex interactions between orthosteric and allosteric sites.

The binding of the endogenous ligand, glutamate, occurs at the orthosteric site located in the extracellular Venus flytrap (VFT) domain. biorxiv.orguni-regensburg.de Eglumetad, as a glutamate analog, also binds to this orthosteric site. idrblab.net In contrast, allosteric modulators bind to a topographically distinct site, typically within the seven-transmembrane (7TM) domain of the receptor. uni-regensburg.de

Ligand Binding Dynamics and Receptor Conformation

The binding of an agonist like eglumetad to the orthosteric site induces a conformational change in the receptor. This change is transmitted from the extracellular VFT domain, through the cysteine-rich domain (CRD), to the 7TM domain, ultimately leading to G-protein activation. biorxiv.org The activation of class C GPCRs is an inherently allosteric process involving cooperativity between different domains and subunits of the receptor dimer. biorxiv.org

The dynamics of ligand binding and the resulting conformational changes can be studied using various techniques, including fluorescence resonance energy transfer (FRET) assays. elifesciences.org These studies have revealed that the activation of mGluRs involves rearrangements not only within a single subunit but also between the two subunits of the dimer at the level of the transmembrane domains. elifesciences.org

Principles of Allosteric Modulation Applied to mGluR2/3 Agonism

Allosteric modulators can be positive (PAMs) or negative (NAMs), enhancing or inhibiting the receptor's response to the orthosteric ligand, respectively. nih.gov PAMs are of particular interest as they can fine-tune receptor activity in a more physiologically relevant manner, often preserving the temporal and spatial aspects of endogenous signaling. patsnap.com They can increase the affinity and/or efficacy of the orthosteric agonist. uni-regensburg.de

While eglumetad is an orthosteric agonist, understanding the principles of allosteric modulation is crucial as these modulators can significantly influence its effects. For instance, a PAM could potentiate the action of a sub-saturating concentration of eglumetad. Some compounds that are classified as PAMs have also been shown to possess agonist activity themselves, directly activating the receptor even in the absence of an orthosteric ligand. elifesciences.org This is referred to as allosteric agonism. The interaction between orthosteric agonists like eglumetad and allosteric modulators is a key area of research for developing novel therapeutics targeting mGluR2/3. frontiersin.org

Preclinical Neurobiological Investigations of Eglumetad Monohydrate

Modulation of Central Glutamatergic and GABAergic Neurotransmission

Eglumetad's primary action is centered on its ability to influence the delicate balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission in the brain. wikipedia.orgmdpi.com As an agonist for mGluR2 and mGluR3, which are G-protein coupled receptors, it initiates intracellular signaling cascades that ultimately regulate neuronal activity. mdpi.com

Presynaptic Regulation of Neurotransmitter Release

A key mechanism of eglumetad is its role in the presynaptic regulation of neurotransmitter release. evitachem.com Group II mGluRs are predominantly located on presynaptic terminals of neurons. researchgate.netnih.gov Activation of these receptors by eglumetad inhibits the release of glutamate (B1630785) in several brain regions, including the hippocampus, prefrontal cortex, and sensory cortices. researchgate.net This action is achieved through the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) signaling, which in turn inhibits neurotransmitter release. researchgate.net By acting as an autoreceptor agonist, eglumetad effectively reduces excessive glutamate release, a process implicated in conditions like anxiety and addiction. evitachem.comresearchgate.net Furthermore, these presynaptic receptors are also found on inhibitory GABAergic interneurons, suggesting that eglumetad can modulate the release of GABA as well. mdpi.com

Impact on Postsynaptic Potentials in Cortical Regions

Eglumetad also influences postsynaptic events in cortical areas. wikipedia.org Studies have demonstrated that activation of mGluR2/3 receptors can reduce the activity of postsynaptic potentials in the cortex. wikipedia.org Specifically, in layer V pyramidal cells of the medial prefrontal cortex, the mGluR2/3 agonist LY354740 (eglumetad) has been shown to be highly effective in suppressing glutamate release induced by the activation of 5-HT2A receptors. nih.gov This suggests a direct impact on the excitatory signals received by these neurons. The mechanism for this can be both presynaptic, by reducing glutamate release, and potentially postsynaptic, by modulating the excitability of the neuron. researchgate.net Research on related compounds has shown that mGluR2/3 agonists can attenuate cortically evoked excitatory postsynaptic potentials (EPSPs) in a concentration-dependent manner. wikipedia.org

Effects on Neural Circuitry and Specific Brain Regions

The modulatory effects of eglumetad on neurotransmission translate to broader impacts on neural circuits and specific brain areas critical for emotional regulation and cognitive function.

Activity in Limbic and Forebrain Areas

Eglumetad has been shown to modulate glutamatergic activity in limbic and forebrain areas, regions densely populated with mGluR2/3 receptors. wikipedia.orgresearchgate.net These areas, including the prefrontal cortex, striatum, and hippocampus, are integral to the pathophysiology of various psychiatric disorders. researchgate.netfrontiersin.org By acting on these circuits, eglumetad can influence emotional and cognitive processes. For example, its anxiolytic-like effects observed in animal models are attributed to its action in these brain regions without causing the sedation typical of other anxiolytics like diazepam. evitachem.com The overlapping distribution of mGluR2/3 and 5-HT2A receptors in the prefrontal cortex further highlights the potential for eglumetad to influence complex neuropsychiatric syndromes. nih.gov

Influence on Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

Preclinical studies indicate that eglumetad can interfere with the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. wikipedia.org Chronic oral administration of eglumetad in bonnet macaques resulted in significantly reduced baseline cortisol levels. wikipedia.org Furthermore, acute infusion of the compound markedly diminished the yohimbine-induced stress response in these animals. wikipedia.org In human adrenocortical cells, eglumetad has been demonstrated to down-regulate intracellular cyclic AMP (cAMP) and steroidogenesis, leading to a notable decrease in the production of aldosterone (B195564) and cortisol. wikipedia.org This suggests that eglumetad can modulate the HPA axis at multiple levels, potentially contributing to its anxiolytic effects by dampening the physiological stress response. wikipedia.orgd-nb.info

Changes in Brain-Derived Neurotrophic Factor (BDNF) Expression

The relationship between mGluR2/3 activation and Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuroplasticity and cell survival, is complex. mdpi.com Studies have shown that activation of mGluR2/3 can stimulate the production of neurotrophic factors, including BDNF. mdpi.com In a neonatal rat model of hypoxic-ischemic brain injury, where BDNF levels are typically reduced, administration of an mGluR2/3 agonist restored BDNF levels to near control levels. mdpi.com However, the effects of BDNF itself can be region-specific and context-dependent, with some studies showing that increased BDNF in certain brain areas can augment anxiety-like behaviors. dovepress.com The interplay between eglumetad, mGluR2/3 activation, and BDNF expression is an area of ongoing research to fully elucidate its therapeutic potential.

Table of Research Findings on Eglumetad Monohydrate and its Effects

CategoryFinding
Receptor Interaction Selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). evitachem.com
Neurotransmitter Regulation Inhibits presynaptic glutamate release in the hippocampus, prefrontal cortex, and sensory cortices. researchgate.net
Postsynaptic Effects Reduces the activity of postsynaptic potentials in cortical regions. wikipedia.org
HPA Axis Modulation Chronic administration reduces baseline cortisol levels in bonnet macaques. wikipedia.org
HPA Axis Modulation Acute infusion diminishes yohimbine-induced stress response. wikipedia.org
Cellular Effects Down-regulates cAMP and steroidogenesis in human adrenocortical cells, decreasing aldosterone and cortisol production. wikipedia.org
Neurotrophic Factors Activation of mGluR2/3 receptors may stimulate the production of BDNF. mdpi.com

Mapping Neural Activity Markers (e.g., c-Fos Induction)

The immediate early gene c-Fos is a widely utilized marker for mapping neuronal activity in response to pharmacological stimuli. Investigations into eglumetad (also known as LY354740) reveal a distinct pattern of c-Fos expression modulation in the brain.

In comparative studies, the effects of eglumetad on c-Fos expression were found to be modest and not broadly distributed across the brain. nih.gov When administered to animals in a low-stress, home-cage environment, eglumetad induced only minor changes in c-Fos levels. nih.gov Specifically, a decrease in expression was noted in the dentate gyrus, while increases were observed in 13 out of 52 brain regions analyzed. nih.gov This is in stark contrast to the robust and widespread c-Fos induction seen with mGlu2/3 receptor antagonists like LY341495, which increased expression in 44 of the 52 regions studied. nih.gov The differential patterns of activation suggest a significant endogenous glutamate tone at mGlu2/3 receptors throughout the brain. nih.gov

Further research using c-Fos as a marker of neural activity demonstrated that eglumetad injections led to reduced activity in a network of limbic brain regions, notably including the hippocampus and mammillary bodies. researchgate.net Other studies have also highlighted specific contexts for eglumetad's modulation of neuronal activity. For instance, in male GluA1 knockout (KO) mice, which exhibit increased c-Fos expression, eglumetad significantly reduced this elevation to levels comparable to wild-type mice. medchemexpress.com

The table below summarizes the observed effects of eglumetad on c-Fos expression in different brain regions and experimental models.

Table 1: Eglumetad's Effect on c-Fos Expression in Preclinical Models

Brain Region/Model Observed Effect of Eglumetad Reference
General (52 regions analyzed) Modest and not widespread changes nih.gov
Dentate Gyrus Decreased expression nih.gov
Limbic Network (Hippocampus, Mammillary Bodies) Reduced activity/expression researchgate.net

Neuroprotective Mechanisms

A key aspect of the neuroprotective profile of eglumetad involves its interaction with the N-methyl-D-aspartic acid (NMDA) receptor system. Research has shown that eglumetad and related mGluR2/3 agonists exhibit neuroprotective properties on their own and act synergistically with NMDA receptor antagonists. wikipedia.org This synergistic neuroprotection suggests that combining these two classes of compounds could be a valuable strategy for mitigating neuronal damage, such as that occurring after a brain injury. wikipedia.org

The activation of group II metabotropic glutamate receptors by agonists like eglumetad is thought to confer protection against excitotoxicity, a pathological process often mediated by excessive NMDA receptor activation. While direct mechanisms are complex, the functional interplay between mGluRs and NMDA receptors is a critical area of investigation. For example, a functional cross-talk is known to exist between mGlu5 and NMDA receptors, where activation of one can modulate the function of the other. frontiersin.org Although eglumetad acts on mGlu2/3 receptors, the principle of interplay between metabotropic and ionotropic glutamate receptors is well-established. frontiersin.orgresearchgate.net

Studies comparing the efficacy of mGluR Group II agonists in different models of brain ischemia have provided further insight. The neuroprotective effects of compounds structurally and functionally related to eglumetad were found to be more pronounced in models of global cerebral ischemia compared to focal cerebral ischemia. nih.gov This finding aligns with the synergistic potential with NMDA antagonists, as global ischemia involves widespread neuronal stress where modulating both mGluR and NMDA receptor pathways could be particularly beneficial. wikipedia.orgnih.gov

Table 2: Compounds Mentioned in the Article

Compound Name
(R,S)-3,5-dihydroxyphenylglycine (DHPG)
5-HIAA
5-HT
Aldosterone
Clozapine
Cortisol
Diazepam
Domperidone
DOPAC
Eglumetad
This compound
Endothelin-1
Glutamate
HVA
Ketamine
LSP4-2022
LY2140023 monohydrate
LY341495
LY354740
LY379268
LY389795
LY404039
Methionine
MK-801
Morphine
N-Methyl-D-aspartic acid (NMDA)
Nicotine (B1678760)
Phencyclidine
Pomaglumetad
Pomaglumetad methionil
Serotonin
TBOA
Yohimbine

Preclinical Behavioral Phenotypes and Experimental Disease Models

Anxiolytic-like Effects in Rodent Models

Eglumetad has demonstrated notable anxiolytic-like effects in various standard and stress-induced behavioral paradigms in rodents, often comparable to established anxiolytics but with a potentially more favorable side-effect profile. wikipedia.orgevitachem.com

Evaluation in Standard Anxiety Tests

In widely used models of anxiety, eglumetad has shown efficacy in reducing anxiety-like behaviors. evitachem.com

One of the primary tests used is the elevated plus-maze , a paradigm that assesses a rodent's natural aversion to open, elevated spaces. Studies have shown that eglumetad induces dose-dependent anxiolytic-like effects in this maze. nih.govnih.gov For instance, research demonstrated that eglumetad significantly increased the time rats spent in the open arms of the maze, an effect indicative of reduced anxiety. nih.gov This effect was observed at doses that did not impair motor activity, a common side effect of traditional anxiolytics like diazepam. wikipedia.orgnih.gov

Another key model is the fear-induced suppression of operant responding , where a conditioned fear stimulus inhibits a learned behavior. While specific data on eglumetad in this paradigm is less detailed in the available literature, related compounds like pomaglumetad have shown efficacy in attenuating fear-potentiated startle, a similar measure of conditioned fear. wikipedia.org This suggests that mGluR2/3 agonists can modulate fear responses.

TestAnimal ModelKey Findings
Elevated Plus-Maze RatEglumetad induced dose-dependent anxiolytic-like effects. nih.gov It was as effective as diazepam in increasing open-arm exploration without causing sedation or memory impairment. wikipedia.org
Fear-Potentiated Startle (related compound)RodentPomaglumetad, a structurally similar mGluR2/3 agonist, attenuated fear-potentiated startle, suggesting anxiolytic potential. wikipedia.org

Assessment of Stress-Induced Behavioral Responses

Eglumetad has also been evaluated in models that measure physiological and behavioral responses to stress.

The stress-induced hyperthermia test, a model for the physiological symptoms of anxiety, has been used to assess eglumetad's anxiolytic profile. nih.gov In this paradigm, the normal rise in body temperature in response to a stressful event is measured. Eglumetad has been shown to dose-dependently attenuate this hyperthermic response in mice, further supporting its anxiolytic-like properties. nih.gov Additionally, in bonnet macaques, chronic oral administration of eglumetad led to a significant reduction in baseline cortisol levels, and acute infusion diminished the yohimbine-induced stress response, indicating an effect on the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.org

TestAnimal ModelKey Findings
Stress-Induced Hyperthermia MouseEglumetad dose-dependently attenuated the hyperthermic response to stress. nih.gov
Yohimbine-Induced Stress Response Bonnet MacaqueAcute infusion of eglumetad markedly diminished the stress response induced by yohimbine. wikipedia.org
Baseline Cortisol Levels Bonnet MacaqueChronic oral administration of eglumetad led to a marked reduction in baseline cortisol levels. wikipedia.org

Antipsychotic-like Activity in Models of Psychosis

Eglumetad and other mGluR2/3 agonists have been investigated for their potential to treat psychosis, a core feature of schizophrenia. nih.govgoogle.com These studies utilize animal models that mimic certain aspects of the disorder.

Attenuation of Pharmacologically-Induced Hyperlocomotion

A common preclinical screen for antipsychotic potential involves measuring a compound's ability to reduce the hyperlocomotor activity induced by certain drugs, such as phencyclidine (PCP), which can produce schizophrenia-like symptoms in humans. biorxiv.org Eglumetad has demonstrated efficacy in this model. nih.govgoogle.com Studies have shown that eglumetad attenuates PCP-induced hyperlocomotion in rodents. nih.govcore.ac.uk This effect is believed to be mediated through the modulation of glutamate (B1630785) release, as PCP-induced glutamate release in the prefrontal cortex is reduced by the activation of mGluR2/3 receptors. biorxiv.org

ModelAnimal ModelKey Findings
PCP-Induced Hyperlocomotion RodentEglumetad attenuated the increase in locomotor activity induced by phencyclidine. nih.govcore.ac.uk

Influence on Conditioned Avoidance Responding

The conditioned avoidance responding (CAR) paradigm is another model used to predict antipsychotic efficacy. In this test, an animal learns to avoid an aversive stimulus by responding to a preceding conditioned stimulus. While one study reported that eglumetad did not significantly reduce conditioned avoidance responses, other selective group II mGluR agonists have shown positive effects in this model. nih.gov For example, pomaglumetad has been shown to inhibit conditioned avoidance responding in both mice and rats. wikipedia.org The differing results may be due to variations in experimental protocols or the specific properties of the compounds tested.

TestAnimal ModelKey Findings
Conditioned Avoidance Responding RatOne study found eglumetad did not significantly reduce conditioned avoidance responses. nih.gov However, the related compound pomaglumetad did show inhibition of this behavior. wikipedia.org

Reversal of Cognitive Deficits in Translational Models of Schizophrenia

Cognitive impairment is a significant and debilitating aspect of schizophrenia. semanticscholar.orgmdpi.com Researchers have explored the potential of mGluR2/3 agonists to ameliorate these deficits in various translational models.

Working Memory Impairment: In models of N-methyl-D-aspartate (NMDA) receptor hypofunction, which is thought to contribute to the cognitive deficits in schizophrenia, mGlu2/3 agonists have shown promise. nih.gov For instance, eglumetad has been found to improve acute PCP-induced working memory deficits. nih.gov However, another study reported that eglumetad alone induced working memory deficits and did not modify PCP-induced deficits in a spontaneous alternation task. nih.gov These conflicting findings highlight the complex role of mGluR2/3 activation in cognition.

Disrupted Latent Inhibition: Latent inhibition (LI) is a cognitive process that involves learning to ignore irrelevant stimuli, a function often impaired in schizophrenia. nih.gov While direct evidence for eglumetad's effect on LI is limited, a related mGlu2 receptor positive allosteric modulator, SAR218645, has been shown to reverse disrupted latent inhibition in mice. researchgate.net This suggests that targeting mGluR2 may be a viable strategy for addressing this cognitive deficit.

Auditory-Evoked Potential: Deficits in sensory gating, often measured by the suppression of the P50 auditory-evoked potential, are another well-characterized feature of schizophrenia. nih.gov The mGluR2 agonist LY404039 has been shown to normalize abnormalities in auditory-evoked potentials induced by both PCP and amphetamine in rats. nih.gov This indicates that mGluR2 activation can effectively restore sensory gating deficits in animal models of psychosis. nih.gov

Cognitive DomainModelKey Findings
Working Memory PCP-induced deficit modelEglumetad improved acute working memory deficits. nih.gov
Latent Inhibition (related compound)Mouse modelThe mGlu2 PAM SAR218645 reversed disrupted latent inhibition. researchgate.net
Auditory-Evoked Potential (related compound)PCP and amphetamine-induced deficit model in ratsThe mGluR2 agonist LY404039 normalized abnormalities in auditory-evoked potentials. nih.gov

Modulation of Substance Use Disorder-Related Behaviors in Animal Models

Eglumetad monohydrate (also known as LY354740) has demonstrated significant effects in animal models related to substance use disorders, particularly in the context of withdrawal symptoms and the development of tolerance to opioids. wikipedia.orgevitachem.commedkoo.com

Preclinical studies have shown that eglumetad can alleviate withdrawal symptoms from both nicotine (B1678760) and morphine. wikipedia.org

Nicotine Withdrawal: In a rat model of nicotine withdrawal, cessation of chronic nicotine administration led to an enhanced acoustic startle reflex, a measure of sensorimotor reactivity. nih.gov Treatment with eglumetad dose-dependently attenuated this heightened startle response, suggesting its efficacy in reducing symptoms associated with nicotine withdrawal. nih.gov These effects were found to be stereoselective. nih.gov

Morphine Withdrawal: The compound has also been shown to be effective in models of morphine withdrawal. wikipedia.org In morphine-dependent rats, naltrexone-precipitated withdrawal leads to a series of behavioral signs and hyperactivity of neurons in the locus coeruleus, a brain region implicated in opioid withdrawal. nih.gov Pretreatment with eglumetad dose-dependently suppressed many of these behavioral signs and attenuated the activation of locus coeruleus neurons, indicating that mGluR2/3 agonists may have therapeutic potential for treating opiate withdrawal. nih.gov

A significant challenge in the long-term use of opioid analgesics is the development of tolerance, which necessitates dose escalation to maintain pain relief. mdpi.com Eglumetad has been found to inhibit the development of tolerance to the analgesic effects of morphine in mice. wikipedia.org This suggests that agonism of group II mGluRs can interfere with the neuroplastic changes that underlie opioid tolerance. wikipedia.org

Impact on Withdrawal Symptoms (e.g., Nicotine, Morphine)

Effects on Cognitive Function in Non-Human Primates

The role of mGluR2/3 agonists in cognition has been a key area of investigation, with some conflicting results depending on the specific cognitive domain and model used. wikipedia.orgnih.gov

Studies in non-human primates and rodents have explored the impact of eglumetad on various learning and memory tasks.

Rewarded Alternation: In a study assessing working memory, eglumetad was found to have working memory-impairing effects in a spontaneous alternation task in rats. nih.gov However, other research has suggested that low doses of mGluR2/3 agonists can improve performance in working memory tasks in monkeys, following an inverted-U dose-response curve. researchgate.net

Spatial Memory Consolidation: The role of eglumetad in memory consolidation has also been examined. In a novel place preference task in both mice and rats, post-training systemic injections of eglumetad were found to impair spatial discrimination when tested hours later. researchgate.netnih.gov This suggests that activation of mGluR2/3 may interfere with the early consolidation of spatial memories. nih.gov The proposed mechanism involves a reduction of neural activity in key limbic brain regions, including the hippocampus and mammillary bodies, which are critical for memory consolidation. researchgate.netnih.gov

Chemical Synthesis, Structural Relationships, and Analog Development

Medicinal Chemistry of Bicyclohexane Derivatives

The exploration of bicyclo[3.1.0]hexane derivatives as mGluR2/3 agonists has been a fruitful area of medicinal chemistry. These conformationally restricted analogs of glutamate (B1630785) have provided valuable insights into the structural requirements for potent and selective receptor activation. nih.gov

Structure-Activity Relationship (SAR) Studies for mGluR2/3 Agonists

Structure-activity relationship (SAR) studies have been instrumental in optimizing the affinity and efficacy of bicyclohexane derivatives at mGluR2/3. Research has shown that the stereochemistry and the nature of substituents on the bicyclic scaffold are critical for activity. nih.gov For instance, the introduction of different groups at various positions on the bicyclo[3.1.0]hexane ring can significantly alter a compound's agonist or antagonist properties at different mGluR subtypes. nih.govnih.gov

Key findings from SAR studies include:

The carboxyl group at the C-2 position of the bicyclo[3.1.0]hexane ring interacts with key amino acid residues like Arg-64 in the mGluR2/3 amino terminal domain. nih.gov

Substituents at the C-4 position can interact with other residues such as Ser-278, influencing potency and selectivity. nih.gov

Alpha-methylation of some carboxyphenylglycine derivatives can convert an agonist for mGluR2 into an antagonist, highlighting the subtle structural changes that can dramatically alter pharmacological activity. nih.gov

These studies have guided the design of highly potent and selective mGluR2/3 agonists. nih.gov

Stereochemical Considerations in Ligand Design

Stereochemistry is a paramount consideration in the design of ligands for glutamate receptors, as these receptors exhibit strict stereospecific requirements for binding and activation. nih.gov The rigid bicyclo[3.1.0]hexane framework of eglumetad and its analogs restricts the conformational flexibility of the molecule, which is crucial for achieving selectivity between different mGluR subtypes. nih.gov

Modeling studies have suggested that the specific, fixed conformation of these bicyclic compounds is a key determinant of their selective interaction with group II mGluRs over group I mGluRs. nih.gov The precise spatial arrangement of the amino and carboxylic acid groups, dictated by the stereocenters within the bicyclic system, is essential for potent agonism. nih.gov

Prodrug Strategies to Enhance Pharmacokinetic Properties in Preclinical Models

A significant challenge with eglumetad and related compounds has been their poor oral bioavailability. wikipedia.org To address this, researchers have employed prodrug strategies, which involve chemically modifying the parent drug to improve its absorption and distribution, with the prodrug being converted to the active compound in the body. nih.govmdpi.com

Design and Preclinical Characterization of Eglumetad Monohydrate Prodrugs

Several prodrugs of mGluR2/3 agonists have been developed and characterized in preclinical models to improve their pharmacokinetic profiles. evitachem.comwikipedia.org Notable examples include:

LY544344 (Talaglumetad): This prodrug of eglumetad was designed to enhance oral bioavailability. wikipedia.orgncats.io While it showed promise, its development was halted due to convulsions observed in preclinical studies. wikipedia.org Talaglumetad (B1243389) is metabolized to release the active compound, eglumetad, by enzymes present in human jejunal and rat liver homogenates. ncats.ioncats.io

Pomaglumetad Methionil (LY2140023): This is a methionine prodrug of pomaglumetad (LY404039), another potent mGluR2/3 agonist. wikipedia.org This prodrug strategy was developed to overcome the low oral bioavailability of the parent compound. wikipedia.org LY2140023 is designed to be absorbed via the intestinal peptide transporter 1 (PEPT1). vulcanchem.com Preclinical and clinical studies have investigated its potential for treating schizophrenia. nih.govpatsnap.com

The table below summarizes key information on these prodrugs.

Prodrug NameParent DrugKey Characteristics
Talaglumetad (LY544344) EglumetadDesigned to improve oral bioavailability of eglumetad. wikipedia.orgncats.io Development was discontinued (B1498344) due to preclinical safety findings. wikipedia.org
Pomaglumetad Methionil (LY2140023) Pomaglumetad (LY404039)A methionine amide prodrug with significantly improved oral bioavailability compared to the parent drug. wikipedia.orgnih.gov It is absorbed via the PEPT1 transporter. vulcanchem.compatsnap.com

Metabolic Conversion Pathways of Prodrugs

The conversion of these prodrugs to their active forms is a critical step in their mechanism of action.

Pomaglumetad Methionil (LY2140023): After oral administration, pomaglumetad methionil is rapidly absorbed by intestinal cells through the PEPT1 transporter. vulcanchem.compatsnap.com Once absorbed, it undergoes hydrolysis to the active drug, LY404039. nih.gov In vitro studies have demonstrated that this conversion occurs in intestinal and kidney homogenates, as well as in plasma, but not significantly in liver homogenates. nih.gov The enzyme dehydropeptidase-1 (DPEP1) has been identified as a key enzyme responsible for this hydrolysis. nih.gov Studies have shown that a significant portion of the conversion to the active drug occurs in the intestinal tract. nih.gov

Synthetic Methodologies for this compound and Related Analogs

The synthesis of eglumetad and its analogs involves multi-step organic chemistry procedures. A common approach begins with commercially available bicyclic starting materials. evitachem.com

Key synthetic steps often include:

Functionalization: Introduction of key functional groups such as amino and carboxyl moieties. This can involve techniques like amination and carboxylation. evitachem.com

Stereocontrol: Careful control of stereochemistry is crucial throughout the synthesis to obtain the desired biologically active isomer. nih.gov

Purification: The final compound is purified using methods like crystallization or chromatography to achieve high purity for biological testing. evitachem.com

For example, the synthesis of pomaglumetad involved the preparation of a precursor, LY-389795, followed by oxidation and subsequent coupling with L-methionine to yield the prodrug pomaglumetad methionil. wikipedia.org

Computational Chemistry and Molecular Modeling in Ligand Design

The design and development of Eglumetad (LY354740) and related compounds have been significantly guided by computational chemistry and molecular modeling techniques. These approaches have been instrumental in understanding the interactions between ligands and the metabotropic glutamate 2 and 3 (mGlu2/3) receptors, explaining structure-activity relationships (SAR), and designing novel analogs with improved properties.

In the absence of high-resolution crystal structures of the mGlu2/3 receptors for many years, homology modeling became a critical tool. Researchers constructed models of the mGlu2 and mGlu3 receptor binding sites, often using the crystal structures of related G-protein-coupled receptors (GPCRs) like bovine rhodopsin or, later, the solved structures of other mGlu receptors as templates. guidetopharmacology.orgplos.org

A significant breakthrough came with the determination of the cryo-electron microscopy (cryo-EM) structure of the human mGlu2 homodimer bound to Eglumetad (LY354740). pdbj.org This experimental structure provided precise details of the binding pocket and the conformational changes that occur upon agonist binding, validating and refining earlier computational models. The structure revealed a unique dimer interface mediated by helix IV, which is important for limiting receptor activity in its inactive state. pdbj.org

Ligand docking studies have been extensively used to predict and analyze the binding modes of Eglumetad and its analogs within the orthosteric binding site of the mGlu2/3 receptors. These studies, in conjunction with site-directed mutagenesis, have identified key amino acid residues crucial for ligand recognition and receptor activation. For instance, computational modeling and mutagenesis studies comparing the agonist Eglumetad with the structurally similar antagonist HYDIA ((1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid) revealed that the Y216 residue in the binding pocket is critical; its mutation led to a complete loss of affinity for both compounds. nih.gov Docking models proposed that the antagonist HYDIA binds in an open conformation of the mGlu2 receptor, while the agonist Eglumetad favors a closed conformation necessary for activation. nih.gov

Further molecular modeling, combined with X-ray crystallography of the human mGlu2/3 amino-terminal domains, helped to explain the pharmacological profile of C4-substituted analogs of Eglumetad. nih.gov These integrated approaches provided a molecular basis for the observed differences in activity, such as how a methyl substitution could confer an mGlu2 agonist/mGlu3 antagonist profile. nih.gov

Table 1: Key Residues in mGlu2 Receptor Interacting with Eglumetad and Related Ligands

Residue Location Interaction Role Reference
Y216 Lobe II Crucial for affinity of both agonists and antagonists. Repulsive interactions with antagonists may prevent receptor activation. nih.gov
T168 Lobe I Important for binding the amino group of ligands like HYDIA in the open conformation model. nih.gov

This table summarizes key amino acid residues within the mGlu2 receptor that have been identified through computational modeling and mutagenesis as being critical for the binding and function of Eglumetad and related ligands.

Pharmacophore modeling has been essential in designing and discovering new mGlu2/3 receptor ligands. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For group II mGluR agonists like Eglumetad, the pharmacophore is based on the conformationally restricted bicyclo[3.1.0]hexane scaffold, which mimics the extended conformation of glutamate. acs.org

The development of analogs of Eglumetad has often involved modifying this core scaffold. Computational approaches have guided these modifications to explore the structure-activity relationships. For example, the synthesis of C4-disubstituted analogs of Eglumetad was informed by molecular modeling to explore how different substituents would fit into the binding pocket and affect receptor activation. nih.gov This led to the discovery of potent and selective agonists. nih.gov

While fragment-based drug design (FBDD) is more commonly applied to identify allosteric modulators, the principles of fragment-based approaches have been used in the broader field of mGlu receptor ligand discovery. mdpi.com For orthosteric ligands like Eglumetad, a "scaffold-hopping" approach, which is conceptually related to fragment-based design, has been employed. This involves replacing the central bicyclo[3.1.0]hexane core with other chemical scaffolds that maintain the critical pharmacophoric features, aiming to discover novel chemical series with different properties. nih.gov The knowledge gained from the SAR of Eglumetad and its analogs provides a foundation for such design efforts. acs.orgnih.gov For instance, understanding that methyl substitution at specific positions on the bicycloalkane ring could determine functional activity between mGlu2 and mGlu3 receptors allows for the rational design of more selective compounds. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name Other Names/Synonyms
This compound Eglumetad, LY354740, Eglumegad
HYDIA (1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
LY541850 1S,2S,4R,5R,6S-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylate

Advanced Research Methodologies and Techniques in Eglumetad Monohydrate Studies

In Vitro Receptor Characterization Assays

In vitro assays are fundamental to understanding the direct interaction of eglumetad monohydrate with its target receptors and the subsequent cellular responses.

Radioligand Binding Studies for mGluR2/3 Affinity

Radioligand binding assays are a primary tool for determining the affinity of a compound for its receptor. In the context of this compound, these studies have been instrumental in quantifying its binding affinity for mGluR2 and mGluR3. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor. By measuring the displacement of this radioligand by increasing concentrations of this compound, researchers can calculate its binding affinity (Ki).

For instance, studies have utilized the orthosteric radioligand [3H]LY-341495 to determine the Ki values of various compounds, including those from the bicyclohexane family to which eglumetad belongs. researchgate.net Such experiments have demonstrated the high selectivity of these compounds for group II mGluRs. researchgate.net

Table 1: Radioligand Binding Affinity of Related Compounds

Compound Target Receptor Ki (nM) Radioligand Reference
LY-404039 mGluR2 149 [3H]LY-341495 researchgate.net
LY-404039 mGluR3 92 [3H]LY-341495 researchgate.net
Pomaglumetad mGluR2 149 ± 11 Not Specified wikipedia.org
Pomaglumetad mGluR3 92 ± 14 Not Specified wikipedia.org

This table is interactive. Click on the headers to sort the data.

Cell-Based Functional Assays (e.g., Cyclic AMP Inhibition, Calcium Mobilization, Electrophysiology)

Cell-based functional assays provide insights into the efficacy of this compound as an agonist—its ability to activate the receptor and trigger a downstream cellular response.

Cyclic AMP Inhibition: Group II mGluRs are negatively coupled to adenylyl cyclase through Gαi proteins. nih.gov Activation of these receptors by an agonist like eglumetad leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govwikipedia.org A common method to measure this is to stimulate cells expressing mGluR2 or mGluR3 with forskolin, a direct activator of adenylyl cyclase, and then measure the ability of eglumetad to inhibit this forskolin-stimulated cAMP production. nih.govnih.gov Studies have shown that eglumetad (also known as LY354740) potently inhibits forskolin-stimulated cAMP formation in cells expressing human mGluR2 and mGluR3. nih.govnih.govnih.gov This inhibitory effect can be blocked by competitive mGluR antagonists. nih.gov

Calcium Mobilization: While group II mGluRs primarily signal through cAMP inhibition, under certain experimental conditions, such as in recombinant cell lines forced-coupled to specific G-proteins, their activation can lead to changes in intracellular calcium (Ca2+) concentration. researchgate.net These changes can be measured using fluorescent Ca2+ indicators like Fura-2 AM. proceedings.science For example, a technique has been developed to measure concentration-dependent intracellular calcium increases stimulated by agonists in cells expressing specific mGluR subtypes. researchgate.net This allows for the characterization of a compound's functional activity at the receptor.

Electrophysiology: Patch-clamp electrophysiology in cells expressing specific human glutamate (B1630785) receptors is another powerful technique. nih.gov This method allows for the direct measurement of ion channel activity in response to receptor activation. For eglumetad, electrophysiological studies have demonstrated its lack of activity at human recombinant AMPA (GluR4) and kainate (GluR6) receptors, further confirming its selectivity for group II mGluRs. nih.gov

In Vivo Neuropharmacological Techniques in Animal Models

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of this compound in a complex biological system.

Microdialysis for Neurotransmitter Monitoring

Brain microdialysis is a minimally invasive technique used to sample the extracellular fluid in specific brain regions of living animals. nih.govnih.gov This allows for the real-time monitoring of neurotransmitter levels. nih.gov In the context of eglumetad research, microdialysis can be used to measure how its activation of presynaptic mGluR2/3 autoreceptors affects the release of neurotransmitters like glutamate. nih.gov The technique involves implanting a small, semi-permeable probe into a target brain area. The probe is then perfused with a physiological solution, and the dialysate is collected and analyzed, often using techniques like capillary electrophoresis with laser-induced fluorescence detection, to quantify the levels of various neurochemicals. nih.gov

Electrophysiological Recordings and Postsynaptic Potential Analysis

In vivo electrophysiology allows researchers to record the electrical activity of neurons in the brain of an anesthetized or freely moving animal. This can involve recording the firing of single neurons (single-unit recording) or the summed activity of a population of neurons (field potential recording). By analyzing changes in postsynaptic potentials (PSPs), researchers can determine how eglumetad modulates synaptic transmission. For example, studies have shown that mGluR agonists can suppress electrically evoked excitatory postsynaptic potentials (EPSPs) in brain regions like the striatum. wikipedia.orgnih.gov This inhibitory effect on synaptic transmission is a key aspect of eglumetad's mechanism of action. nih.gov These electrophysiological methods are crucial for investigating the role of mGluRs in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). nih.gov

Biomarker Identification and Validation in Preclinical Studies

In the preclinical evaluation of this compound (also known as LY354740), the identification and validation of biomarkers are crucial for demonstrating target engagement and predicting therapeutic efficacy. isctm.org These biological markers serve as a bridge between animal models and human clinical trials, providing quantifiable indicators of the drug's pharmacological effects. isctm.org Preclinical studies have employed a range of biomarkers—from neurochemical and molecular to electrophysiological—to elucidate the mechanisms of action of mGluR2/3 agonists like eglumetad.

A primary focus has been on neurochemical biomarkers, particularly the modulation of glutamate transmission. mdpi.com Since mGluR2/3 are presynaptic autoreceptors, their activation by eglumetad is expected to reduce excessive glutamate release. mdpi.compatsnap.com Preclinical studies have validated this by demonstrating that mGluR2/3 agonists can attenuate the increase in glutamate levels in the medial prefrontal cortex induced by NMDA receptor antagonists like ketamine. mdpi.complos.org

Molecular biomarkers have also been investigated. For instance, treatment with the mGluR2/3 agonist LY379268, a compound structurally related to eglumetad, was found to increase the expression of growth arrest and DNA damage 45-β (Gadd45-β) protein. mdpi.com This was associated with subsequent epigenetic changes and increased expression of reelin, BDNF, and GAD67, suggesting these molecules as potential biomarkers for the therapeutic effects of mGluR2/3 activation. mdpi.com

Furthermore, electrophysiological measures, such as sleep-wake electroencephalography (EEG), have been proposed as sensitive indices of mGluR2 target engagement. plos.org Variables like the suppression of REM sleep and the lengthening of REM latency are recognized features of clinically effective antidepressants and are considered valuable translational biomarkers. plos.org The study of these sleep-related variables in animal models provides insight into the central activity of compounds like eglumetad. plos.org

Table 1: Preclinical Biomarkers for this compound and Related mGluR2/3 Agonists

Biomarker CategorySpecific BiomarkerPreclinical Finding / Validation MethodAssociated Brain RegionReference
NeurochemicalGlutamate LevelsAgonist treatment attenuates ketamine-induced increases in glutamate release.Medial Prefrontal Cortex (mPFC) mdpi.complos.org
MolecularGadd45-β, Reelin, BDNF, GAD67Increased expression detected following treatment with an mGluR2/3 agonist.Not Specified mdpi.com
ElectrophysiologicalREM Sleep Latency & DensitymGluR2 agonists induce sustained suppression of REM sleep variables, a feature common to effective antidepressants.Central Nervous System plos.org
BehavioralPhencyclidine (PCP)-Induced HyperlocomotionEglumetad (10 mg/kg) attenuated PCP-induced locomotor activity.Not Applicable mdpi.comnih.gov
HormonalCortisol & Aldosterone (B195564)Eglumetad down-regulates intracellular cAMP and steroidogenesis, decreasing cortisol and aldosterone production in human adrenocortical cells.Adrenal Cortex (in vitro) wikipedia.org

Neuroimaging Techniques in Animal Models for Target Engagement

Neuroimaging in animal models provides an invaluable, non-invasive window into the living brain, allowing researchers to confirm that a drug candidate is reaching and interacting with its intended molecular target. nih.gov For this compound, these techniques are essential for demonstrating target engagement at the mGluR2/3 receptors and understanding the downstream functional consequences. nih.govescholarship.org

Positron Emission Tomography (PET) is a powerful technique for quantifying receptor occupancy. nih.gov By developing radiolabeled molecules (radioligands) that bind specifically to a target, PET can visualize and measure the density and distribution of that target. biorxiv.org For mGluR2, PET ligands such as [11C]mG2P001 have been developed and validated in non-human primates. biorxiv.org These imaging agents act as sensitive biomarkers for mGluR2 expression and can be used to assess the pharmacodynamics of mGluR2 modulators, confirming that a drug like eglumetad occupies the receptor in the brain. patsnap.combiorxiv.org This allows for direct assessment of target engagement and can guide dose selection for further studies. nih.gov

Magnetic Resonance Spectroscopy (MRS) is another key neuroimaging modality used in preclinical studies. Unlike other imaging techniques that show brain structure, MRS can measure the concentration of specific neurochemicals in a defined brain region. nih.gov In the context of eglumetad research, MRS has been used in animal models to measure levels of glutamate. nih.gov This provides a direct way to test the hypothesis that activation of mGluR2/3 by eglumetad leads to a reduction in glutamatergic tone in vivo. escholarship.orgnih.gov

Functional Magnetic Resonance Imaging (fMRI) offers a more indirect but functionally informative measure of target engagement. escholarship.org Techniques such as pharmacoBOLD (Blood-Oxygen-Level-Dependent) fMRI measure changes in brain activity by detecting associated changes in blood flow and oxygenation. escholarship.org In preclinical models, fMRI can be used to see how eglumetad alters brain network activity, particularly in response to a pharmacological challenge with an agent like ketamine. escholarship.org Observing a drug-induced modulation of a challenge agent's effect on brain circuitry provides functional evidence of target engagement. escholarship.org

Table 2: Neuroimaging Techniques for Target Engagement in Animal Models

TechniquePrimary ApplicationKey MeasurementRelevance to Eglumetad StudiesReference
Positron Emission Tomography (PET)Receptor OccupancyBinding potential of a specific radioligand (e.g., [11C]mG2P001 for mGluR2).Directly visualizes and quantifies the binding of the drug to mGluR2/3 in the brain, confirming target engagement. nih.govbiorxiv.org
Magnetic Resonance Spectroscopy (MRS)Neurochemical AnalysisConcentration of metabolites, particularly glutamate.Measures the direct downstream effect of mGluR2/3 activation on brain glutamate levels in vivo. escholarship.orgnih.gov
Functional MRI (fMRI)Functional Brain ActivityBlood-Oxygen-Level-Dependent (BOLD) signal changes.Assesses how eglumetad modulates regional brain activity and functional connectivity, providing an indirect measure of target engagement. escholarship.org
AutoradiographyReceptor Density MappingDensity of radioligand binding in post-mortem tissue slices.Used in animal models of disease (e.g., depression) to identify alterations in mGluR density in specific brain regions, providing a rationale for targeting these receptors. nih.gov

Challenges and Future Directions in Eglumetad Monohydrate Research

Refinement of Preclinical Efficacy Models for Enhanced Translational Relevance

A significant hurdle in the development of compounds like eglumetad monohydrate, an mGluR2/3 agonist, is the translation of preclinical findings to clinical efficacy. patsnap.comnih.gov The traditional reliance on animal models that may not fully recapitulate the complexity of human central nervous system (CNS) disorders presents a major challenge. nih.gov For instance, while mGluR2/3 agonists have shown promise in mitigating pain behaviors in animal models, their progression to clinical trials as analgesics has been cautious due to concerns about this translational gap. frontiersin.org Species differences between rodents and humans in the functioning of mGluR2/3 have been identified as a potential contributor to the low success rate of analgesic drug development. eneuro.org

To improve the predictive validity of preclinical work, there is a need to refine existing models and develop new ones that more accurately reflect the human condition. nih.gov This includes incorporating biomarker strategies into clinical trial design to allow for better patient selection and more precise monitoring of therapeutic response. patsnap.com The use of primary human neurons in preclinical assessments offers a promising avenue to assess translational potential more directly. eneuro.org Furthermore, a deeper understanding of the differential roles of mGluR2 and mGluR3 in various CNS functions is crucial for developing more targeted therapies and, consequently, more relevant preclinical models. patsnap.com

The table below summarizes some of the key challenges and proposed refinements in preclinical modeling for mGluR2/3 agonists:

ChallengeProposed RefinementRationale
Species Differences Utilization of primary human neurons in preclinical studies. eneuro.orgTo bridge the translational gap between rodent models and human physiology. eneuro.org
Model Validity Development of models that better mimic the pathophysiology of human CNS disorders. nih.govTo increase the predictive power of preclinical efficacy studies. nih.gov
Patient Heterogeneity Integration of biomarker strategies in clinical trials. patsnap.comTo enable patient stratification and personalized medicine approaches. patsnap.com
Target Specificity Elucidation of the distinct roles of mGluR2 and mGluR3. patsnap.comTo design more selective drugs and targeted preclinical assessments. patsnap.com

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The mechanism of action of this compound as a group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist opens up possibilities for its use in a variety of therapeutic areas beyond its initial investigation for anxiety and drug addiction. medkoo.comwikipedia.org The modulation of glutamatergic transmission is a key process in many neurological and psychiatric disorders. nih.gov

Preclinical evidence suggests a number of potential new applications:

Pain Management: Systemic administration of mGluR2/3 agonists has been shown to alleviate pain behaviors in animal models, suggesting a potential role as non-opioid analgesics. patsnap.comfrontiersin.org

Schizophrenia: By normalizing glutamate hyperactivity, mGluR2/3 agonists may act as adjuncts to antipsychotic drugs, potentially improving both positive and negative symptoms. patsnap.comnih.gov The prodrug of a related mGluR2/3 agonist, pomaglumetad methionil (LY2140023), showed some antipsychotic efficacy in schizophrenia patients. frontiersin.org

Neuroprotection: Eglumetad and similar compounds have demonstrated neuroprotective effects and can act synergistically with NMDA antagonist drugs, which could be beneficial in recovery from brain injury. wikipedia.org

Drug Addiction: Eglumetad has shown effectiveness in reducing withdrawal symptoms from nicotine (B1678760) and morphine in animal studies and has inhibited the development of morphine tolerance. wikipedia.org

These potential indications are rooted in the role of mGluR2/3 in modulating glutamate release and neuronal excitability. nih.gov For example, in the prefrontal cortex, mGluR2/3 agonists can attenuate glutamate release, a mechanism relevant to conditions with excessive glutamatergic activity. nih.gov

Development of Next-Generation mGluR2/3 Agonists and Modulators with Improved Properties

While this compound (also known as LY354740) has been a valuable research tool, the development of next-generation compounds with enhanced properties is a key focus for future therapeutic applications. nih.gov A major challenge with early mGluR2/3 agonists has been achieving high selectivity for mGluR2 over the closely related mGluR3 receptor. patsnap.com Disentangling the specific contributions of each receptor subtype is critical for maximizing therapeutic benefits and minimizing potential side effects. patsnap.com

Advances in medicinal chemistry are paving the way for novel compounds with improved potency, selectivity, and pharmacokinetic profiles. patsnap.com This includes the development of:

Highly Selective Agonists: The discovery of more selective mGluR2 agonists is a significant step forward. nih.gov

Positive Allosteric Modulators (PAMs): PAMs offer an alternative approach by enhancing the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. nih.govresearchgate.net This can provide greater subtype selectivity and may reduce the risk of receptor desensitization and other adverse effects associated with direct agonists. nih.govresearchgate.net Examples of mGluR2 PAMs include compounds like SAR218645. researchgate.net

Prodrugs: To overcome issues like poor oral bioavailability, which limited the efficacy of eglumetad in initial human trials, prodrugs have been developed. wikipedia.orgnih.gov For instance, LY544344 is a prodrug of eglumetad that increases its bioavailability. nih.gov

The table below highlights some of the next-generation mGluR2/3 modulators and their key features:

Compound TypeExample(s)Key Advantages
Selective mGluR2 Agonist LY395756 nih.govIncreased selectivity for mGluR2 over mGluR3. nih.gov
mGluR2 PAMs SAR218645 researchgate.net, LY487379, JNJ-42153605, BINA nih.govEnhanced subtype selectivity, potential for reduced receptor desensitization. nih.govresearchgate.net
Prodrugs LY544344 (prodrug of eglumetad) nih.gov, LY2140023 (prodrug of LY404039) frontiersin.orgImproved oral bioavailability and systemic exposure. wikipedia.orgnih.gov

Addressing Preclinical Limitations and Informing Future Research Trajectories

The journey of this compound and other mGluR2/3 agonists from preclinical research to potential clinical use has been marked by several challenges that inform future research directions. One of the primary limitations encountered was the poor oral bioavailability of the original formulation of eglumetad, which led to the development of prodrugs like LY544344. wikipedia.orgnih.gov However, a clinical trial for this prodrug was halted due to findings of convulsions in preclinical studies, highlighting the importance of thorough toxicological assessment. nih.gov

Another significant issue is the potential for tolerance with long-term administration of mGluR2/3 agonists, as observed in some rodent models. nih.gov While there has been no evidence of loss of efficacy with repeat dosing in humans, this remains a critical area for investigation in long-term studies. frontiersin.org

Future research must focus on:

Improving Pharmacokinetics: Attaining an optimal balance between systemic exposure and CNS penetration is crucial. patsnap.com

Ensuring Target Engagement: Verifying that a compound effectively engages with its intended biological target at clinically relevant exposures is essential. nih.gov

Understanding Receptor Subtype Roles: Further dissecting the distinct functions of mGluR2 and mGluR3 will be vital for designing more effective and safer therapies. nih.gov The use of knockout mice has already provided valuable insights, showing specific roles for mGluR2 in the amygdala and subcortical nuclei, and mGluR3 in the hippocampus. medkoo.com

Investigating Allosteric Modulation: The development of selective allosteric modulators for both mGluR2 and mGluR3 represents a promising path forward, allowing for more nuanced control of receptor activity. nih.gov

By addressing these limitations and building on the mechanistic understanding of mGluR2/3 function, the therapeutic potential of this class of compounds, including successors to this compound, can be more fully realized.

Q & A

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Follow ICH guidelines (Q1A–Q1E) to test accelerated stability (40°C/75% RH) and long-term storage (25°C/60% RH). Use HPLC to monitor degradation products and XRPD to detect phase transitions. Include control batches with known impurities to validate analytical sensitivity. Replicate experiments across three independent batches to ensure statistical robustness .

Q. What protocols ensure reproducibility in synthesizing this compound for pharmacological studies?

  • Methodological Answer : Document solvent ratios (e.g., water:ethanol), crystallization temperatures, and stirring rates. Characterize intermediates via NMR (¹H/¹³C) and LC-MS. For purity, use Karl Fischer titration for residual water and ICP-MS for inorganic impurities. Cross-reference with published synthetic routes and validate via peer-laboratory replication .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?

  • Methodological Answer : Systematically analyze experimental variables (e.g., temperature gradients, solvent purity, equilibration time). Employ thermodynamic models like the Flory-Huggins theory to predict solubility in ternary mixtures. Validate findings using standardized dissolution apparatus (USP Type II) and meta-analytical approaches to reconcile data heterogeneity, adjusting for methodological biases .

Q. What statistical strategies optimize formulation parameters for this compound in bilayer tablets?

  • Methodological Answer : Use design of experiments (DoE) frameworks, such as Box-Behnken or central composite designs, to evaluate excipient interactions (e.g., binder concentration, disintegrant type). Apply response surface methodology (RSM) to correlate variables (e.g., hardness, dissolution rate) with outcomes. Validate models via ANOVA and desirability functions to identify Pareto-optimal conditions .

Q. How should contradictory in vivo pharmacokinetic data for this compound be resolved?

  • Methodological Answer : Conduct sensitivity analyses to isolate confounding factors (e.g., species-specific metabolism, dosing intervals). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption differences. Validate via crossover studies in standardized animal models (e.g., Sprague-Dawley rats) with controlled diets and metabolic cages for precise biofluid collection .

Q. What advanced techniques validate the hydration dynamics of this compound during lyophilization?

  • Methodological Answer : Employ dynamic vapor sorption (DVS) to study water adsorption/desorption isotherms. Pair with synchrotron X-ray diffraction to monitor real-time structural changes during freeze-drying. Use molecular dynamics (MD) simulations to predict water-molecule interactions at critical temperature thresholds .

Data Management and Replication

Q. What frameworks ensure traceability in this compound research data?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) with version control for raw data. Archive spectra (e.g., NMR, FTIR) in open repositories (e.g., Zenodo) with DOI tagging. Include metadata such as instrument calibration dates and operator IDs .

Q. How should researchers handle batch-to-batch variability in preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) approaches during synthesis. Use multivariate analysis (e.g., PCA) to correlate variability with biological outcomes. Include batch as a random effect in mixed-effects statistical models to account for uncontrolled variance .

Ethical and Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in this compound studies?

  • Methodological Answer : Follow ARRIVE guidelines for preclinical studies. Disclose all experimental parameters (e.g., sample size calculations, outlier exclusion criteria). Use preprint servers (e.g., bioRxiv) to share null findings and invite peer feedback before journal submission .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.